molecular formula C14H10 B107389 4-Ethynyl-1,1'-biphenyl CAS No. 29079-00-3

4-Ethynyl-1,1'-biphenyl

Cat. No.: B107389
CAS No.: 29079-00-3
M. Wt: 178.23 g/mol
InChI Key: BPBNKCIVWFCMJY-UHFFFAOYSA-N
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Description

4-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10. It is characterized by the presence of an ethynyl group attached to the biphenyl structure. This compound is known for its applications in various chemical reactions and its role as a reagent in organic synthesis .

Mechanism of Action

Target of Action

4-Ethynyl-1,1’-biphenyl is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives . The primary targets of this compound are therefore indoles and carbazoles, which are key components in a variety of biochemical processes.

Mode of Action

The compound interacts with its targets through a process called alkynylation. This involves the addition of an alkynyl group to the target molecule, resulting in a change in its structure and function . In the case of 4-Ethynyl-1,1’-biphenyl, it has been found to bind to the dimer model of Aβ1-40, a protein involved in Alzheimer’s disease .

Biochemical Pathways

The alkynylation of indoles and carbazoles by 4-Ethynyl-1,1’-biphenyl can affect various biochemical pathways. For instance, indoles are involved in the production of tryptophan, an essential amino acid, and serotonin, a neurotransmitter. Carbazoles, on the other hand, are part of the biosynthesis of various natural products with biological activity .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Ethynyl-1,1’-biphenyl is currently limited. It is known that the compound undergoes extensive metabolism in the rat and the rabbit, involving aromatic hydroxylation and oxidation of the ethynyl group .

Result of Action

The molecular and cellular effects of 4-Ethynyl-1,1’-biphenyl’s action depend on the specific target and pathway involved. For example, in the case of its interaction with Aβ1-40, it may potentially inhibit the aggregation of this protein, which is a key factor in the development of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1,1’-biphenyl. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . It is also recommended to use it only outdoors or in a well-ventilated area .

Safety and Hazards

4-Ethynyl-1,1’-biphenyl may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 4-Ethynyl-1,1’-biphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Biphenylacetylene
  • 4,4’-Diethynyl-1,1’-biphenyl
  • 4-Ethynylbiphenyl

Comparison: 4-Ethynyl-1,1’-biphenyl is unique due to its specific ethynyl substitution, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits higher efficiency in certain reactions, such as the alkynylation of indoles and carbazoles . Additionally, its role as an amyloid beta aggregation inhibitor highlights its potential in medicinal chemistry .

Properties

IUPAC Name

1-ethynyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNKCIVWFCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183326
Record name 4-Ethynylbiphenyl
Source EPA DSSTox
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29079-00-3
Record name 4-Ethynyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29079-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynylbiphenyl
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Record name 4-Ethynylbiphenyl
Source EPA DSSTox
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Record name 4-Ethynylbiphenyl
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Synthesis routes and methods

Procedure details

To a solution of 26 g of potassium t-butoxide in 400 ml of a 1:1 mixture (v/v) of dimethyl sulfoxide and t-butanol at 10°-15° was added with stirring a solution of 39 g of 4-(1,2-dibromoethyl)biphenyl in 400 ml of the same solvent mixture. After stirring for 20 minutes, the reaction mixture was poured into ice-water. The resulting mixture was extracted with diethyl ether. The diethyl ether then was washed successively with water, five percent aqueous sodium bicarbonate, and water, and dried over anhydrous sodium sulfate. The diethyl ether was distilled under reduced pressure and the solid residue crystallized from aqueous ethanol to give 18.5 g of crude 4-biphenylacetylene, mp 79°-81°. Two recrystallizations from hexane gave pure 4-biphenylacetylene, mp 82°-85°. The following elemental analysis was obtained:
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
Name
4-(1,2-dibromoethyl)biphenyl
Quantity
39 g
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reactant
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[Compound]
Name
same solvent
Quantity
400 mL
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solvent
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of metal surface influence the reaction outcome of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl?

A: The catalytic surface plays a crucial role in dictating the chemoselectivity of C-C coupling reactions involving 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl (1). [] On a gold (111) surface, compound 1 predominantly undergoes cyclotrimerization, leading to the formation of cyclic trimeric products. Conversely, on a copper (111) surface, a selective coupling occurs between the enyne and alkyne groups, resulting in linear, V-shaped, and Y-shaped molecular structures. [] This surface-dependent chemoselectivity stems from the distinct interaction strengths between the reactant molecule and the respective metal surfaces, influencing the reaction pathway and ultimately, the final product distribution.

Q2: What is the role of computational chemistry in understanding the surface-dependent chemoselectivity of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl?

A: Density Functional Theory (DFT) calculations provide valuable insights into the mechanism behind the observed surface-dependent chemoselectivity of 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl (1). [] These calculations reveal the crucial role of a C-H⋅⋅⋅πδ interaction between the deprotonated alkyne group and a nearby H-donor on the alkene group during the reaction's transition state. This interaction is particularly favored on the copper (111) surface, explaining the selective coupling between the enyne and alkyne functionalities observed on this surface. DFT calculations therefore offer a powerful tool for understanding and predicting the outcome of surface-confined reactions, paving the way for the rational design of novel materials with tailored properties.

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